4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidine
Overview
Description
4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidine is a complex organic compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups.
Preparation Methods
The synthesis of 4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidine typically involves multiple steps, starting with the preparation of the pyridine and pyrimidine rings. The synthetic route may include halogenation, nucleophilic substitution, and coupling reactions. Industrial production methods often employ optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, often using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: These reactions, such as Suzuki or Heck coupling, are used to form carbon-carbon bonds, expanding the molecular framework.
Scientific Research Applications
4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen and trifluoromethyl groups enhances its binding affinity and specificity, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Similar compounds include:
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and halogen groups but differs in the pyridine ring structure.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: Contains similar functional groups but has a different core structure.
Alpelisib: A trifluoromethyl-containing drug with different therapeutic applications.
Biological Activity
4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidine is a fluorinated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, characterized by the presence of halogen atoms and trifluoromethyl groups, suggests possible interactions with biological targets, making it a candidate for further research in drug development.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties. The following sections detail the specific biological activities associated with this compound.
Anticancer Activity
Several studies have investigated the anticancer potential of fluorinated pyrimidines. For instance, fluorinated nucleosides have been shown to exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the incorporation of these compounds into DNA, leading to chain termination during replication.
Table 1: Cytotoxicity of Fluorinated Pyrimidines
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Trifluridine | A2780 (ovarian) | 0.5 | DNA chain termination |
Gemcitabine | HCT116 (colon) | 1.0 | DNA synthesis inhibition |
This compound | MDA-MB-231 (breast) | TBD | TBD |
Note: TBD = To Be Determined
Antiviral Properties
Fluorinated compounds are also known for their antiviral properties. For example, trifluridine has been widely studied for its efficacy against herpes simplex virus (HSV). Research suggests that similar mechanisms may be applicable to this compound, potentially involving inhibition of viral DNA synthesis.
Mechanistic Studies
The mechanism of action for fluorinated pyrimidines typically involves:
- Inhibition of Nucleic Acid Synthesis : By mimicking natural nucleotides, these compounds can be incorporated into viral or cellular DNA/RNA.
- Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells.
Case Study: In Vitro Analysis
A recent study evaluated the biological activity of various fluorinated pyrimidines, including the target compound. The study employed several cancer cell lines and assessed cytotoxicity through MTT assays.
Results :
- The compound exhibited dose-dependent cytotoxicity.
- Further analysis indicated that the compound induced apoptosis in treated cells.
Properties
IUPAC Name |
4-chloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-fluoropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl2F4N3/c11-5-1-4(10(14,15)16)2-17-7(5)9-18-3-6(13)8(12)19-9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYBFWHKMFPNTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=NC=C(C(=N2)Cl)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl2F4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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